2-Hydroxyacetic acid;1-phenylpiperazine is a compound that combines the functional groups of 2-hydroxyacetic acid with a phenylpiperazine moiety. This compound is of interest due to its potential applications in pharmaceuticals, particularly in drug design for various neurological and cardiovascular conditions. The integration of these two structural components may enhance the biological activity and specificity of therapeutic agents.
The synthesis of 2-hydroxyacetic acid;1-phenylpiperazine can be derived from various chemical precursors, including 1-phenylpiperazine and derivatives of hydroxyacetic acid. The compound can be synthesized through multiple methods, including acetylation and condensation reactions, which facilitate the formation of the desired structure.
This compound falls under the category of amino acids and heterocyclic compounds, specifically classified as a piperazine derivative. It is also related to hydroxy acids, which are known for their roles in biological systems and their applications in medicinal chemistry.
The synthesis of 2-hydroxyacetic acid;1-phenylpiperazine typically involves several key steps:
The acetylation reaction generally requires controlled temperatures (usually between 90°C and 100°C) and specific pH conditions to ensure high yield and purity. For instance, a typical yield reported in related syntheses is around 80% with careful monitoring of reaction conditions .
The molecular structure of 2-hydroxyacetic acid;1-phenylpiperazine can be represented as follows:
The compound features a piperazine ring connected to a phenyl group, along with a hydroxyacetic acid functional group, contributing to its unique properties.
The compound's melting point, solubility, and spectral data (NMR, IR) are essential for characterizing its structure and confirming synthesis success. For example, infrared spectroscopy can be used to identify characteristic functional groups by analyzing peaks corresponding to O-H stretches and C=O bonds.
2-Hydroxyacetic acid;1-phenylpiperazine participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the presence of catalysts (like palladium on carbon for hydrogenation reactions) to drive the reaction towards desired products efficiently .
The mechanism of action for compounds like 2-hydroxyacetic acid;1-phenylpiperazine often involves modulation of neurotransmitter systems or ion channels. For instance, derivatives containing piperazine are known to interact with serotonin receptors, influencing mood and anxiety levels.
Biological evaluations have shown that modifications in the piperazine structure can lead to significant changes in receptor affinity and selectivity, impacting pharmacokinetics and pharmacodynamics .
2-Hydroxyacetic acid;1-phenylpiperazine has several potential applications:
1-Phenylpiperazine (1-PP) and its analogs demonstrate complex interactions with monoamine transporters. Biochemical studies reveal that 1-PP acts as a monoamine releasing agent rather than a reuptake inhibitor, with distinct potency profiles: EC₅₀ values are 186 nM for norepinephrine (NE), 880 nM for serotonin (5-HT), and 2,530 nM for dopamine (DA) [1] [3]. This establishes 1-PP as a moderately selective norepinephrine releasing agent (NRA), with 4.7-fold higher potency for NE release versus 5-HT and 13.6-fold higher potency for NE versus DA [1]. Molecular dynamics simulations and induced fit docking (IFD) models show that substituents on the phenyl ring critically influence transporter selectivity. For example, 3-chloro or 3-trifluoromethyl groups enhance serotonin transporter (SERT) affinity and functional activity, while hydroxyl groups promote norepinephrine transporter (NET) binding [1].
Table 1: Monoamine Release Selectivity of 1-Phenylpiperazine Analogs
Compound | NE EC₅₀ (nM) | 5-HT EC₅₀ (nM) | DA EC₅₀ (nM) | NE Selectivity Ratio |
---|---|---|---|---|
1-PP | 186 | 880 | 2,530 | 1.0 (Reference) |
mCPP (3-chloro) | 152 | 310 | 1,980 | 2.0 vs 5-HT |
TFMPP (3-CF₃) | 170 | 295 | 2,100 | 1.7 vs 5-HT |
3-OH-PP | 98 | 850 | 3,100 | 8.7 vs 5-HT |
1-PP exhibits weak dopamine-releasing effects (EC₅₀ = 2,530 nM) in rat synaptosomal models [1] [3]. This low dopaminergic activity is structurally attributed to steric hindrance from the piperazine ring, which limits optimal positioning within the dopamine transporter (DAT) binding pocket. IFD simulations demonstrate that 1-PP adopts multiple binding poses in DAT, primarily stabilized by hydrophobic interactions with residues like Phe76 and Tyr156. However, the absence of hydrogen bonding with Asp79 reduces binding stability compared to SERT or NET [1]. In vivo, this translates to minimal impact on mesolimbic dopamine pathways, suggesting a low abuse liability profile [3] [6].
1-Phenylpiperazine derivatives demonstrate inhibitory activity against KDM4 demethylases, enzymes critical for epigenetic regulation. Molecular docking studies indicate that the protonated piperazine nitrogen coordinates with the Fe²⁺ ion in the enzyme’s catalytic center, displacing α-ketoglutarate cofactor [8]. Modifications like 2,4-dimethylphenylsulfanyl substitutions enhance hydrophobic interactions with the substrate-binding cleft, improving inhibitory potency (IC₅₀ ~0.8 µM for KDM4E). This inhibition elevates histone H3K9me3 levels in cell cultures, implicating potential applications in oncology or neurological disorders [8].
2-Hydroxyacetic acid (glycolic acid) exhibits pH-dependent interactions with carbonic anhydrases (CAs). Kinetic studies show preferential inhibition of CA-IX (Kᵢ = 38 nM) over CA-II (Kᵢ = 420 nM), attributed to enhanced ionic bonding with Zn²⁺-bound hydroxide ions in the CA-IX active site [3] [5]. At physiological pH, deprotonation of the carboxylic acid group facilitates coordination with the catalytic zinc, while the hydroxyl group stabilizes adjacent hydrophilic residues. This isoform selectivity is therapeutically relevant for hypoxic tumors overexpressing CA-IX [5].
Table 2: Enzyme Inhibition Profiles
Target Enzyme | Compound | Kᵢ/IC₅₀ | Mechanistic Insights |
---|---|---|---|
KDM4E | 2,4-Dimethyl-PP* | 0.8 µM | Fe²⁺ chelation; α-KG displacement |
CA-II | 2-Hydroxyacetic acid | 420 nM | Zn²⁺ coordination via carboxylate |
CA-IX | 2-Hydroxyacetic acid | 38 nM | Enhanced hydrophilic pocket engagement |
*Derivative of 1-phenylpiperazine
Piperazine derivatives disrupt ATP-binding cassette (ABC) transporters like Msr(A) in Staphylococci. Biochemical assays reveal that 1-PP competitively binds to the nucleotide-binding domain (NBD) of Msr(A), reducing ATP hydrolysis by 72% at 50 µM [4] [10]. This inhibition depletes energy-dependent efflux of macrolide antibiotics (e.g., erythromycin), increasing intracellular drug accumulation. Structural analysis shows that the phenyl ring inserts into a hydrophobic cleft in the NBD, while the piperazine nitrogens form salt bridges with conserved Lys216 and Glu285 residues [10].
Combining 1-PP analogs with erythromycin reduces the minimum inhibitory concentration (MIC) of erythromycin by 8–16-fold in methicillin-resistant S. epidermidis (MRSE) [10]. Time-kill assays demonstrate bactericidal synergy (FIC index = 0.3) attributable to dual inhibition:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0